

# N-Boc-2-bromobenzylamine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **N-Boc-2-bromobenzylamine**

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This technical guide provides a detailed overview of **N-Boc-2-bromobenzylamine**, a key intermediate in organic synthesis. It covers its chemical structure, IUPAC nomenclature, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its applications in chemical workflows.

## Chemical Structure and IUPAC Name

**N-Boc-2-bromobenzylamine** is a synthetic organic compound featuring a benzylamine core structure. The amine functional group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is substituted at the 2-position of the benzene ring.

IUPAC Name: tert-butyl N-[(2-bromophenyl)methyl]carbamate[1]

Chemical Structure:

## Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for **N-Boc-2-bromobenzylamine** is presented in the table below. This data is crucial for its identification, characterization, and use in experimental settings.

Property	Value	Reference
Molecular Formula	$C_{12}H_{16}BrNO_2$	<a href="#">[1]</a>
Molecular Weight	286.16 g/mol	<a href="#">[1]</a>
CAS Number	162356-90-3	
Appearance	White to off-white solid	
Melting Point	50-54 °C	
Boiling Point	Not available	
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.	
$^1H$ NMR ( $CDCl_3$ , 400 MHz)	Estimated: $\delta$ 7.55 (d, $J=8.0$ Hz, 1H), 7.35-7.25 (m, 2H), 7.15 (t, $J=7.6$ Hz, 1H), 5.0 (br s, 1H, NH), 4.40 (d, $J=6.0$ Hz, 2H), 1.45 (s, 9H)	
$^{13}C$ NMR ( $CDCl_3$ , 101 MHz)	Estimated: $\delta$ 155.8, 138.5, 132.8, 129.5, 128.8, 127.7, 122.5, 79.5, 44.5, 28.4	
FT-IR (ATR)	Estimated: 3350-3450 (N-H stretch), 2970-2930 (C-H stretch), 1680-1710 (C=O stretch, carbamate), 1520-1540 (N-H bend), 1250, 1160 (C-O stretch)	
Mass Spectrometry (EI)	Estimated m/z: 285/287 ( $[M]^+$ ), 229/231 ( $[M-C_4H_8]^+$ ), 184/186 ( $[M-Boc]^+$ ), 170/172 ( $[BrC_6H_4CH_2]^+$ ), 91 ( $[C_7H_7]^+$ )	

# Experimental Protocol: Synthesis of N-Boc-2-bromobenzylamine

This section details a standard laboratory procedure for the synthesis of **N-Boc-2-bromobenzylamine** from 2-bromobenzylamine and di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

## Materials:

- 2-bromobenzylamine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (Et<sub>3</sub>N) or other suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

## Procedure:

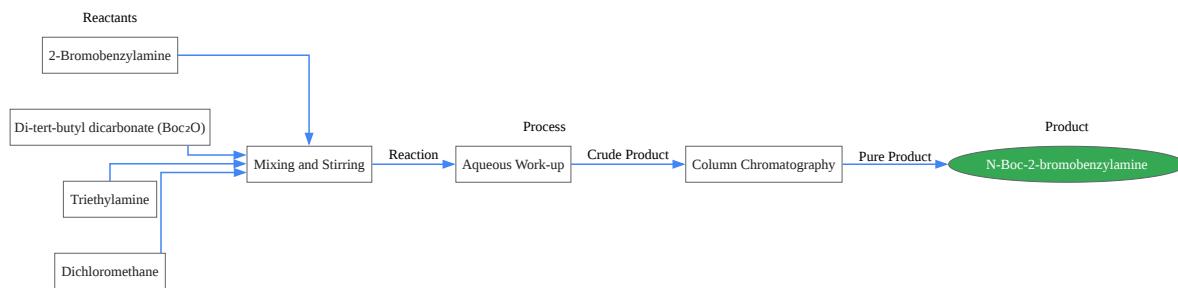
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzylamine (1.0 equivalent) in dichloromethane.
- Addition of Base: Add triethylamine (1.1 equivalents) to the solution.
- Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-

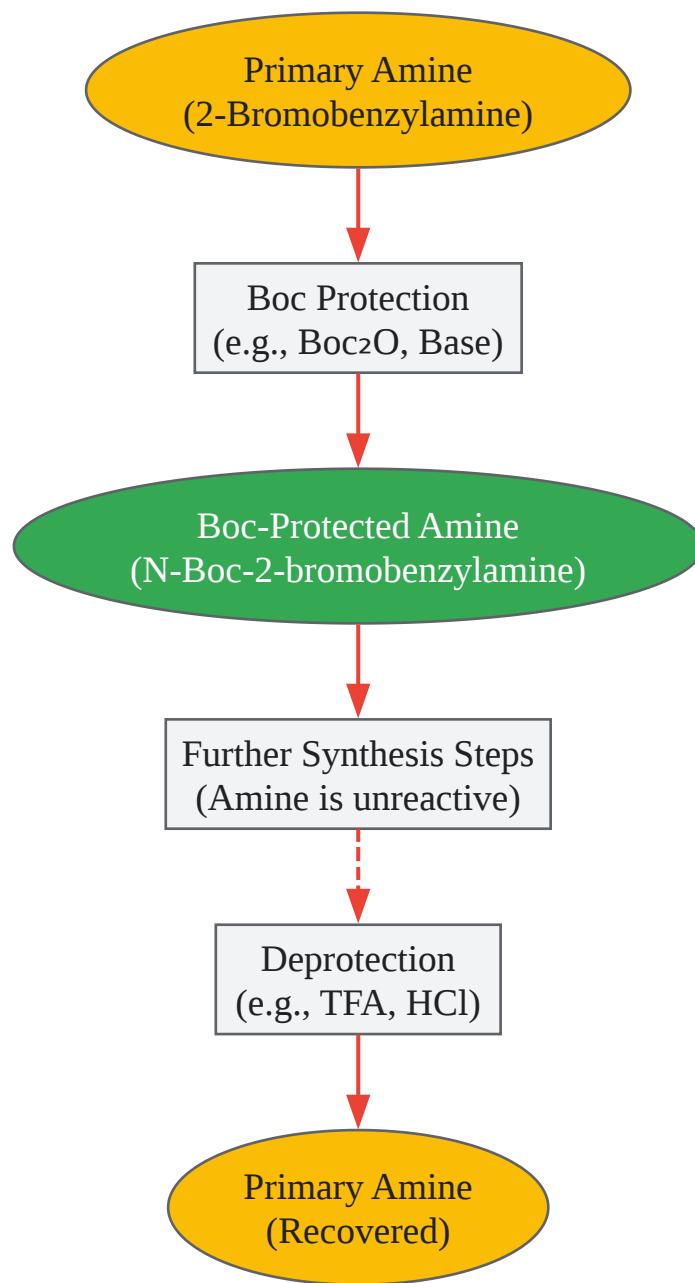
bromobenzylamine) is consumed.

- Work-up:
  - Quench the reaction by adding water.
  - Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
  - Separate the organic layer and dry it over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- Purification:
  - Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
  - The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **N-Boc-2-bromobenzylamine** as a white to off-white solid.

## Diagrams

### Experimental Workflow: Synthesis of N-Boc-2-bromobenzylamine





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## References

- 1. scs.illinois.edu [scs.illinois.edu]
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